1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone
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Overview
Description
1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural characteristics. The presence of a chloro and methyl group in the imidazo[1,2-b]pyridazine scaffold enhances its chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone typically involves the condensation of 6-chloro-3-aminopyridazine with bromoacetaldehyde in refluxing ethanol . This reaction forms the imidazo[1,2-b]pyridazine core, which is then functionalized to introduce the ethanone group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone group to an alcohol.
Scientific Research Applications
1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone has significant applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Its derivatives are explored for their potential as therapeutic agents due to their ability to inhibit specific enzymes and pathways involved in disease processes.
Mechanism of Action
The biological activity of 1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone is primarily due to its ability to interact with specific molecular targets. For instance, its antiviral activity is attributed to the inhibition of viral replication enzymes. The compound may also interfere with cellular pathways by binding to key proteins, thereby modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone can be compared with other imidazo[1,2-b]pyridazine derivatives such as:
- 6-Chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine
- 6-Chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine
- 6-Chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine
These compounds share a similar core structure but differ in their substituents, which can significantly influence their chemical reactivity and biological activities.
Properties
IUPAC Name |
1-(6-chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-5-9(6(2)14)13-8(11-5)4-3-7(10)12-13/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPIKMFTKVEZEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)Cl)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50531879 |
Source
|
Record name | 1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50531879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90734-73-9 |
Source
|
Record name | 1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90734-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50531879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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